Nipradilol

Descripción general

Descripción

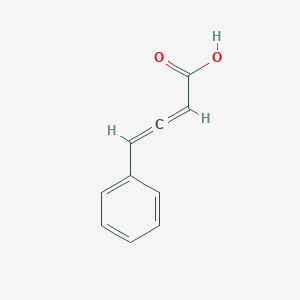

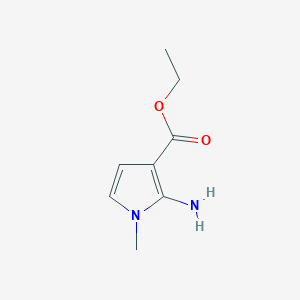

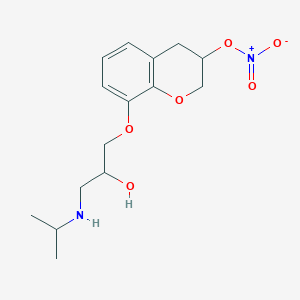

Nipradilol es un compuesto sintético conocido por su doble acción como antagonista de los receptores beta-adrenérgicos y donador de óxido nítrico. Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares y glaucoma debido a sus propiedades vasodilatadoras . La fórmula química de this compound es C₁₅H₂₂N₂O₆, y tiene un peso molecular de 326,35 g/mol .

Aplicaciones Científicas De Investigación

Nipradilol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el antagonismo de los receptores beta-adrenérgicos y la donación de óxido nítrico.

Biología: Investigado por sus efectos en las vías de señalización celular, en particular las que implican el óxido nítrico.

Medicina: Se utiliza principalmente en el tratamiento del glaucoma y las enfermedades cardiovasculares. .

Industria: Se utiliza en el desarrollo de soluciones oftálmicas y medicamentos cardiovasculares.

Mecanismo De Acción

Nipradilol ejerce sus efectos a través de dos mecanismos:

Antagonismo de los receptores beta-adrenérgicos: Bloquea los receptores beta-adrenérgicos, reduciendo la frecuencia cardíaca y la presión arterial.

Donación de óxido nítrico: this compound dona óxido nítrico, lo que lleva a la vasodilatación y a una mejora del flujo sanguíneo

Dianas moleculares y vías:

Receptores beta-adrenérgicos: this compound se dirige a los receptores beta-adrenérgicos del sistema cardiovascular.

Vía del óxido nítrico: Activa la vía del óxido nítrico, lo que lleva a la producción de monofosfato de guanosina cíclico (cGMP) y a la consiguiente vasodilatación

Compuestos similares:

Timolol: Otro antagonista de los receptores beta-adrenérgicos utilizado en el tratamiento del glaucoma.

Bunazosina: Un antagonista de los receptores alfa-1 adrenérgicos con propiedades vasodilatadoras similares.

Nitroprussiato de sodio: Un donador de óxido nítrico utilizado en las emergencias hipertensivas

Singularidad de this compound: La singularidad de this compound reside en su doble acción como antagonista de los receptores beta-adrenérgicos y donador de óxido nítrico. Este doble mecanismo proporciona un efecto sinérgico, lo que lo hace muy eficaz en el tratamiento de afecciones como el glaucoma y las enfermedades cardiovasculares .

Safety and Hazards

Nipradilol should be handled in accordance with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye/face protection such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn .

Direcciones Futuras

Recent technical advances have led to the availability of methods such as scanning laser ophthalmoscopy, optical coherence tomography, or scanning laser polarimetry, which are expected to be used more in the future . The long-term efficacy and safety of nipradilol were investigated and the efficacy, safety and utility of topical this compound and timolol were compared in patients with primary open-angle glaucoma or ocular hypertension .

Análisis Bioquímico

Biochemical Properties

Nipradilol interacts with various enzymes and proteins. It induces the expression of peroxiredoxin 2 through the activation of the Foxo3a transcription factor . This interaction plays a significant role in protecting trabecular meshwork cells from oxidative stress .

Cellular Effects

This compound has a protective effect on retinal ganglion cells (RGCs). This is mediated by S-nitrosylation of antioxidative-related Keap1 protein due to its nitric oxide (NO)-donating effect . It also promotes axon outgrowth in cat RGCs .

Molecular Mechanism

This compound exerts its effects at the molecular level through S-nitrosylation of PTEN, which results in the accumulation of phosphatidylinositol (3, 4, 5) triphosphate (PIP3) and the activation of Akt/mammalian target of rapamycin (mTOR) signaling .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound has a protective effect against oxidative stress in trabecular meshwork cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to promote axon outgrowth in cat retinal ganglion cells .

Metabolic Pathways

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein .

Transport and Distribution

It is known to have a protective effect on retinal ganglion cells, suggesting it may be distributed in the retina .

Subcellular Localization

It is known to interact with the Foxo3a transcription factor and the antioxidative-related Keap1 protein, suggesting it may be localized in the nucleus where these proteins are typically found .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nipradilol se puede sintetizar a partir de (3R)- o (3S)-3,4-dihidro-8-hidroxi-3-nitroxi-2H-1-benzopirano mediante glicilidación y aminación . El proceso implica los siguientes pasos:

Esterificación: El compuesto de partida (3,4-dihidro-8-hidroxi-3-nitroxi-2H-1-benzopirano) se esterifica utilizando (L)-N-mesilfenilalanina en presencia de un agente de condensación como la diciclohexilcarbodiimida.

Hidrólisis: El éster se hidroliza entonces para obtener el compuesto (3R)-8-hidroxi ópticamente activo.

Glicilidación y aminación: El compuesto hidroxilado se somete a glicilidación seguida de aminación para producir this compound.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound se somete a varias reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar los compuestos nitro correspondientes.

Reducción: La reducción de this compound conduce a la formación de derivados de amina.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo nitrato.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en las reacciones de sustitución.

Principales productos: Los principales productos que se forman a partir de estas reacciones incluyen compuestos nitro, derivados de amina y compuestos de this compound sustituidos .

Análisis De Reacciones Químicas

Types of Reactions: Nipradilol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of this compound leads to the formation of amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include nitro compounds, amine derivatives, and substituted this compound compounds .

Propiedades

IUPAC Name |

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCPLEZZPVJJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868615 | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81486-22-8 | |

| Record name | Nipradilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipradilol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIPRADILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of nipradilol?

A1: this compound interacts with multiple targets within the body. It acts as a non-selective antagonist of both α- and β-adrenergic receptors, meaning it blocks the action of adrenaline and noradrenaline at these receptors [, , ]. Furthermore, this compound demonstrates nitric oxide (NO) releasing capabilities, contributing to its vasodilatory effects [, , ].

Q2: How does this compound's α-adrenergic blocking activity contribute to its effects?

A2: By blocking α1-adrenergic receptors, this compound prevents the vasoconstriction typically induced by these receptors. This results in relaxation of smooth muscles, particularly in blood vessels, leading to vasodilation and a reduction in blood pressure [, , ].

Q3: How does this compound's nitric oxide (NO) releasing property contribute to its overall effect?

A3: The nitroxy group in this compound's structure enables it to release NO, a potent vasodilator. This NO-mediated vasodilation complements its α1-blocking activity, further contributing to its hypotensive effect and potentially improving blood flow in various tissues [, , , ].

Q4: Does this compound affect cardiac contractility?

A4: While this compound's β-blocking action could potentially decrease contractility, studies show that it can improve cardiac function in certain situations. For instance, it has been shown to attenuate left ventricular remodeling following myocardial infarction, suggesting a protective effect on cardiac function [, , ].

Q5: What is the role of this compound in modulating myocardial energy metabolism during ischemia?

A5: Studies suggest that this compound, in addition to its β-blocking effect, might improve myocardial energy metabolism during the early stages of ischemia. This could be attributed to a combined effect of reduced myocardial oxygen demand and potential preservation of mitochondrial function [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C19H24N2O6, and its molecular weight is 376.41 g/mol.

Q7: How does the nitroxy group contribute to the pharmacological activity of this compound?

A7: The nitroxy group is essential for the nitric oxide (NO) releasing activity of this compound. This NO release contributes significantly to its vasodilatory effects. Studies comparing this compound to its denitrated derivative demonstrate a loss of vasodilating activity in the absence of the nitroxy group [, ].

Q8: What is the significance of the different isomers of this compound?

A8: this compound exists as four stereoisomers due to two chiral centers in its structure. Research indicates differences in their affinities for α1-adrenoceptor subtypes. Understanding the specific activities of each isomer could be crucial for optimizing therapeutic outcomes [].

Q9: How is this compound metabolized in the body?

A9: Following administration, this compound undergoes extensive metabolism, primarily in the liver. Key metabolic pathways include reductive denitration of the nitroxy group, hydroxylation of the benzopyran ring, and oxidative degradation of the aminohydroxypropoxy side chain [].

Q10: What are the major metabolites of this compound and their pharmacological activity?

A10: Primary metabolites include denitrothis compound, 4-hydroxythis compound, 5-hydroxythis compound, and their respective glucuronide conjugates. Denitrothis compound, lacking the nitroxy group, exhibits weaker β-blocking activity compared to this compound [, ].

Q11: What are the key in vitro models used to study the pharmacological actions of this compound?

A11: Isolated tissue preparations, particularly vascular smooth muscle from various sources like the aorta, rabbit portal vein, and ciliary arteries, are commonly used to evaluate this compound's vasorelaxant properties and its effects on adrenergic receptors [, , , ].

Q12: Has this compound demonstrated neuroprotective effects in any experimental models?

A12: Research suggests potential neuroprotective effects of this compound in various models. For example, it was shown to protect cultured retinal ganglion cells from cell death induced by glutamate and axotomy, possibly through its nitric oxide donating properties [, ].

Q13: What animal models are used to study the ocular hypotensive effects of this compound?

A13: Rabbits are a common animal model for studying the ocular hypotensive effects of this compound. Studies have investigated its effects on intraocular pressure, aqueous humor dynamics, and optic nerve head circulation in these models [, , ].

Q14: What is the primary route of administration for this compound?

A14: this compound is primarily administered topically as an ophthalmic solution for the treatment of glaucoma. This route of administration allows for direct delivery to the eye, maximizing its local effects and minimizing systemic side effects [, ].

Q15: How does this compound reach the posterior segment of the eye following topical application?

A15: Evidence suggests that following topical application, this compound reaches the posterior segment of the eye primarily through diffusion from posterior periocular tissues across the sclera. This route enables this compound to exert its effects on structures like the retina and optic nerve head [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)